molecular formula C8H11N3S B2681252 Hydrazinecarbothioamide, N-methyl-N-phenyl- CAS No. 21076-11-9

Hydrazinecarbothioamide, N-methyl-N-phenyl-

Cat. No.: B2681252
CAS No.: 21076-11-9
M. Wt: 181.26
InChI Key: HREHCYXOFYPKOP-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structural properties and potential applications in medicinal chemistry, material science, and industrial processes. The compound is characterized by the presence of a hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-phenylhydrazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Hydrazinecarbothioamide, N-methyl-N-phenyl- often involves large-scale batch or continuous processes. These methods are designed to optimize yield and minimize production costs. The use of advanced reaction monitoring techniques, such as in situ spectroscopy, ensures consistent product quality and efficient process control .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hydrazinecarbothioamide, N-methyl-N-phenyl- include:

    Hydrazinecarbothioamide, N-phenyl-: Lacks the methyl group, resulting in different reactivity and biological activity.

    Hydrazinecarbothioamide, N-methyl-: Lacks the phenyl group, affecting its chemical properties and applications.

    Thiosemicarbazide: A simpler analog with distinct chemical behavior and uses.

Uniqueness

Hydrazinecarbothioamide, N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-1-methyl-1-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREHCYXOFYPKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21076-11-9
Record name 21076-11-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7.7 g (0.24 m) anhydrous hydrazine in 200 ml of dry ether, N-methyl-N-phenylthiocarbamyl chloride 20.4 g (0.11 m) was added below 5° C. with stirring. The mixture was stirred and allowed to warm to room temperature. The mixture was filtered and the residue resuspended in ~100 ml water and stirred. Filtration gave 8.8 g of the desired product as whitish powder, m.p. 121°-22°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 7.7 g (0.24 mole) anhydrous hydrazine in 200 ml of dry ether, N-methyl-N-phenylthiocarbamyl chloride (20.4 g, 0.11 mole) was added below 5° C. with stirring. The mixture was stirred and allowed to warm to room temperature. The mixture was filtered and the residue resuspended in about 100 ml water and stirred. Filtration gave 8.8 g of the desired product as a whitish powder, m.p. 121°-22°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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